1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate
Description
1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a pyridinium-based ionic compound characterized by an ethyl group at the N1-position and three phenyl substituents at the 2, 4, and 6 positions of the pyridine ring. Its tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar aprotic solvents, making it suitable for applications in organic synthesis. The compound is synthesized via alkylation of triphenylpyrylium tetrafluoroborate with ethylamine derivatives under reflux conditions . Key applications include its role as a photolabile precursor in denitrogenative alkylation reactions and as an activating reagent in metal-free olefin aziridination .
Properties
IUPAC Name |
1-ethyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N.BF4/c1-2-26-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(26)22-16-10-5-11-17-22;2-1(3,4)5/h3-19H,2H2,1H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANUPZDLZWVPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Chemical Properties and Structure
1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate has a complex molecular structure characterized by a pyridinium core with ethyl and triphenyl substituents. Its molecular formula is , and it exhibits notable solubility in polar solvents, which enhances its utility in various chemical processes.
Catalysis
A. Organic Synthesis
1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate has been utilized as a catalyst in several organic reactions. Its ability to stabilize intermediates and facilitate electron transfer makes it effective in:
- Electrophilic aromatic substitutions : The compound can enhance the reactivity of aromatic rings towards electrophiles.
- Cross-coupling reactions : It serves as a catalyst in Suzuki and Heck reactions, promoting the formation of carbon-carbon bonds.
B. Green Chemistry
The compound's role in green chemistry is significant due to its efficiency and the mild conditions under which it operates. It minimizes the need for harsh reagents and conditions, aligning with sustainable practices in synthetic chemistry.
Electrochemistry
1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate exhibits interesting electrochemical properties that make it suitable for:
- Ionic liquids : As a component of ionic liquid electrolytes, it facilitates charge transport in electrochemical cells.
- Energy storage : Its application in supercapacitors and batteries has been explored, where it contributes to improved charge/discharge rates and stability.
Biological Applications
A. Antimicrobial Activity
Research indicates that 1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains due to its ability to disrupt microbial membranes.
B. Cytotoxicity Studies
The compound has been evaluated for cytotoxic effects on cancer cell lines. Preliminary findings suggest selective toxicity towards malignant cells while exhibiting lower toxicity towards normal cells, making it a candidate for further investigation in cancer therapy.
Case Study 1: Catalytic Activity
In a study investigating the catalytic properties of 1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate in cross-coupling reactions:
- Objective : To assess the efficiency of the compound as a catalyst.
- Methodology : The compound was used in the Suzuki reaction between aryl halides and boronic acids.
- Results : High yields of the desired products were achieved under mild conditions, demonstrating its effectiveness as a catalyst.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki | Room Temp | 85 |
| Heck | 100 °C | 90 |
Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial activity of the compound against Staphylococcus aureus:
- Objective : To evaluate minimum inhibitory concentrations (MIC).
- Results : The MIC was determined to be 50 µg/mL, indicating significant antimicrobial potential.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Mechanism of Action
The mechanism by which 1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to other molecules, initiating photochemical reactions. This process can lead to the generation of reactive oxygen species, which can further interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the N1-Position
Pyridinium salts with different N1-alkyl or aryl groups exhibit distinct electronic and steric properties, influencing reactivity and applications.
Key Observations :
- Steric Effects : Bulky substituents (e.g., cyclohexyl) may reduce reaction rates in aziridination due to hindered access to the reactive site .
- Electronic Effects : Electron-donating groups (e.g., ethyl) enhance photostability, while electron-withdrawing substituents (e.g., nitro groups in derivative 1g ) increase electrophilicity for radical reactions.
- Yield Trends : Higher yields (82%) are achieved with cyclic or rigid substituents (e.g., tetrahydro-2H-pyran-4-yl) compared to linear alkyl chains (60% for isopropyl) .
Modifications on the Pyridine Core
Ethoxycarbonyl-Substituted Analogues
The introduction of an ethoxycarbonyl group at the pyridine’s 2-position (e.g., 2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate) significantly alters electronic properties. This derivative has a higher melting point (186–187°C) compared to non-carbonyl analogues, likely due to enhanced intermolecular dipole interactions .
Thiopyrylium Analogues
Replacing the pyridinium core with thiopyrylium (e.g., 2,4,6-triphenylthiopyrylium tetrafluoroborate) replaces nitrogen with sulfur, reducing the cationic charge density. This modification increases hydrophobicity and shifts UV-Vis absorption maxima, making it suitable for applications in optoelectronics .
Ionic Liquid Comparisons
While 1-ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is primarily a synthetic reagent, structurally related ionic liquids like 1-ethyl-3-methylimidazolium tetrafluoroborate exhibit distinct properties:
Research Findings and Reaction Performance
Aziridination Efficiency
In olefin aziridination, the ethyl-substituted pyridinium salt achieves >70% conversion under mild conditions (18 h, room temperature) , whereas bulkier analogues (e.g., cyclohexyl) require elevated temperatures (90°C) for similar yields .
Photochemical Reactivity
Photolysis of 1-ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate generates nitrogen-centered radicals for C–H alkylation , while carbazolyl-substituted derivatives (e.g., 1-carbazol-9-yl-2,4,6-triphenylpyridinium tetrafluoroborate) exhibit extended π-conjugation, enabling visible-light-driven reactions .
Biological Activity
1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate (ETP) is a quaternary ammonium salt with potential applications in various biological systems. This compound is characterized by its unique structure, which includes a pyridinium core and multiple phenyl substituents. The biological activity of ETP is of interest due to its potential roles in photochemistry, medicinal chemistry, and as a photosensitizer in photodynamic therapy.
- Molecular Formula : C30H24BF4N
- Molecular Weight : 485.3 g/mol
- Structure : ETP features a positively charged nitrogen atom in the pyridinium ring and four fluorine atoms from the tetrafluoroborate anion.
Biological Activity Overview
The biological activity of ETP has been explored in several studies, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.
ETP acts primarily as a photosensitizer. Upon exposure to light, it generates reactive oxygen species (ROS), which can induce oxidative stress in target cells. This property is particularly useful in photodynamic therapy (PDT) for cancer treatment.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of ETP on various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via ROS generation |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest and apoptosis |
| A549 (lung cancer) | 10.0 | Mitochondrial dysfunction leading to cell death |
These results indicate that ETP exhibits significant cytotoxic effects across different cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Photodynamic Therapy Application : A study evaluated ETP's efficacy in PDT against HeLa cells. The results showed a marked reduction in cell viability when treated with ETP under light activation compared to controls without light exposure. This highlights the importance of light activation in enhancing ETP's therapeutic effects.
- Combination Therapy : Research has also explored the use of ETP in combination with traditional chemotherapeutic agents. In vitro studies demonstrated that combining ETP with doxorubicin resulted in synergistic effects, leading to enhanced cytotoxicity against MCF-7 cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate, and how are yields maximized?
- Methodology : The compound is typically synthesized via nucleophilic substitution between 2,4,6-triphenylpyrylium tetrafluoroborate and ethylamine derivatives. For example, refluxing pyrylium salts with ethylamine hydrochloride and triethylamine (TEA) in ethanol (90°C, 6 hours) followed by trituration with diethyl ether yields the product (up to 82% yield). If precipitation is incomplete, silica gel chromatography with acetone/dichloromethane (5:1) is recommended .
- Key Considerations : Excess amine (1.2 equiv.) and solvent volume optimization (e.g., 5 mL EtOH per 5 mmol pyrylium salt) improve reaction efficiency. Post-reaction washing with EtOH and Et₂O removes impurities .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons (δ 7.35–7.86 ppm) and ethyl substituents (δ 1.15–2.29 ppm) confirm substitution patterns .
- HRMS (ESI) : Validates molecular ion peaks (e.g., [M-BF₄]⁺) with <5 ppm deviation from theoretical values .
- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C/H/N ratios .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Guidelines :
- Use N95 masks, nitrile gloves, and eye protection to avoid inhalation or contact with skin/eyes (GHS Category 1 for skin/eye irritation) .
- Store in airtight containers under nitrogen at 2–8°C to prevent moisture-induced decomposition .
Advanced Research Questions
Q. How does the stability of this compound under varying conditions affect its application in photoredox catalysis?
- Challenges : Tetraphenylborate salts are prone to hydrolysis and radical-induced decomposition, especially under UV light or acidic conditions .
- Optimization : Stability tests (e.g., TGA/DSC for thermal degradation, UV-vis for photostability) should precede catalytic use. Anhydrous solvents (e.g., MeCN) and inert atmospheres mitigate decomposition .
Q. What are the challenges in interpreting solubility data for tetraphenylborate salts, and how can experimental protocols be optimized?
- Data Contradictions : Reported solubilities vary due to inconsistent measurement conditions (e.g., solvent purity, temperature). For example, solubility in DCM ranges from 10–50 mg/mL depending on residual moisture .
- Protocols : Use Karl Fischer titration to quantify solvent water content (<50 ppm) and standardize temperature (e.g., 25°C ± 0.1°C) during measurements .
Q. How can contradictions in reported reaction efficiencies involving this compound be resolved through mechanistic studies?
- Case Study : In denitrogenative alkylation, discrepancies in ketone yields (40–85%) arise from variable radical quenching. Mechanistic probes (e.g., radical traps like TEMPO) and kinetic isotope effects (KIE) clarify whether alkyl radical intermediates are rate-limiting .
- Recommendation : Use time-resolved EPR or transient absorption spectroscopy to detect radical lifetimes and optimize light intensity/wavelength in photoredox setups .
Q. What role does this compound play in metal-free cross-coupling reactions, and what factors influence its catalytic efficiency?
- Mechanistic Role : Acts as a photooxidant, generating aryl radicals via single-electron transfer (SET) from vinyl azides. Efficiency depends on the redox potential (E₁/² ≈ +1.2 V vs SCE) and steric bulk of the pyridinium core .
- Optimization : Substituent tuning (e.g., electron-withdrawing groups on phenyl rings) enhances oxidative capacity, while bulky groups (e.g., isopropyl) reduce undesired side reactions .
Q. How do structural modifications of the pyridinium core influence the electronic properties and reactivity of derived salts?
- Case Studies :
- Ethyl vs. Cyclohexyl Substituents : Ethyl groups lower steric hindrance, improving substrate accessibility in cross-coupling (yield increase from 49% to 82%) .
- Phenyl Ring Substitution : Electron-deficient aryl groups (e.g., p-CF₃) increase redox potential by 0.3 V, enabling oxidation of challenging substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
